2,2-Difluorospiro[2.4]heptan-6-amine;hydrochloride
Description
2,2-Difluorospiro[2.4]heptan-6-amine hydrochloride is a fluorinated spirocyclic amine hydrochloride salt. Its structure features a spiro[2.4]heptane core, where two fluorine atoms are attached at the 2-position of the smaller ring (two-membered ring) and an amine group at the 6-position of the larger ring (five-membered ring).
Properties
IUPAC Name |
2,2-difluorospiro[2.4]heptan-6-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N.ClH/c8-7(9)4-6(7)2-1-5(10)3-6;/h5H,1-4,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCAROMSCHFHBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1N)CC2(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2248372-42-9 | |
| Record name | 1,1-difluorospiro[2.4]heptan-5-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluorospiro[2.4]heptan-6-amine;hydrochloride typically involves the reaction of a suitable precursor with fluorinating agents. One common method includes the deoxofluorination of ketones using reagents like XtalFluor-M . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precision and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluorospiro[2.4]heptan-6-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated ketones, while reduction could produce difluorinated alcohols.
Scientific Research Applications
Synthesis and Derivatives
The synthesis of 2,2-Difluorospiro[2.4]heptan-6-amine; hydrochloride can be achieved through various methods, including convergent synthesis strategies that enhance scalability and diversity of derivatives. This compound can be utilized to create a range of functionalized spiro compounds that exhibit improved pharmacological profiles compared to traditional six-membered cyclic amines.
Medicinal Chemistry
The compound is being explored as a potential lead compound for the development of new pharmaceuticals. Its structure allows it to mimic natural products and interact with biological targets effectively.
Case Study: HIF Modulators
Research indicates that spiro compounds like 2,2-Difluorospiro[2.4]heptan-6-amine can function as inhibitors of hypoxia-inducible factors (HIFs), which are crucial in cancer biology. Inhibiting HIF activity may provide therapeutic benefits in treating various cancers, including renal cell carcinoma and breast cancer .
Drug Discovery
The structural characteristics of 2,2-Difluorospiro[2.4]heptan-6-amine make it an attractive candidate for drug discovery programs aimed at developing novel agents with enhanced solubility and metabolic stability.
Case Study: Anticancer Agents
In a recent study, derivatives of spiro compounds were evaluated for their anticancer activity. The modifications made to the spiro framework resulted in compounds that showed significant activity against cancer cell lines while maintaining lower toxicity profiles compared to existing drugs .
Organic Synthesis
As a building block in organic synthesis, 2,2-Difluorospiro[2.4]heptan-6-amine is used to construct complex molecular architectures that are challenging to obtain through traditional synthetic routes.
Data Table: Comparison of Synthetic Routes
| Synthetic Method | Yield (%) | Reaction Steps | Advantages |
|---|---|---|---|
| Convergent Synthesis | 85 | 6 | High scalability |
| Sequential Synthesis | 60 | 10 | Established protocols |
Mechanism of Action
The mechanism of action of 2,2-Difluorospiro[2.4]heptan-6-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between 2,2-difluorospiro[2.4]heptan-6-amine hydrochloride and related spirocyclic compounds:
*Note: Molecular formula and weight for the target compound are inferred from structurally similar analogs (e.g., and ).
Key Structural and Functional Differences
Spiro Ring Systems: The target compound’s spiro[2.4]heptane system is smaller and more strained compared to spiro[2.5]octane () or spiro[3.3]heptane (). This affects conformational flexibility and steric hindrance, which may influence receptor binding in drug candidates.
Substituent Effects: Fluorine Position: 2,2-Difluoro substitution (target compound) vs. 6,6-difluoro () alters electronic and steric environments. Fluorine at the 2-position may increase electronegativity near the amine group, impacting hydrogen-bonding interactions . Heteroatom Replacements: Replacing fluorine with oxygen (2-oxa) or sulfur (2-thia) modifies polarity and reactivity. For example, 2-oxa derivatives (C₆H₁₂ClNO) have higher solubility in polar solvents compared to fluorinated analogs .
Molecular Weight and Bioavailability :
- The target compound’s inferred molecular weight (~197.65 g/mol) is comparable to 1,1-difluorospiro[2.5]octan-6-amine hydrochloride (197.65 g/mol) but higher than 2-oxaspiro[3.3]heptan-6-amine hydrochloride (149.62 g/mol). Lower molecular weight analogs may offer advantages in crossing biological barriers .
Pharmacological Relevance
- This underscores the broader applicability of fluorinated spirocyclic amines in targeting nitric oxide pathways .
Biological Activity
2,2-Difluorospiro[2.4]heptan-6-amine;hydrochloride is a synthetic organic compound that has attracted attention in various fields of biological research due to its unique structural characteristics and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key findings from diverse studies, including its mechanisms of action, pharmacological effects, and potential applications in medicine.
- IUPAC Name : this compound
- Molecular Formula : CHClFN
- CAS Number : 2248372-42-9
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The spirocyclic structure allows for unique conformational flexibility, which may enhance binding to various receptors or enzymes. Preliminary studies suggest that the compound may modulate neurotransmitter systems and exhibit potential as an inhibitor in certain enzymatic pathways.
Anticancer Activity
Research has indicated that this compound possesses notable anticancer properties. In vitro studies demonstrated significant cytotoxic effects against several cancer cell lines, including:
These findings suggest that the compound may interfere with cancer cell proliferation and survival mechanisms.
Antiviral Activity
In addition to anticancer effects, preliminary investigations have highlighted the potential antiviral properties of this compound. It has shown efficacy against certain viral strains in cell culture models, suggesting a possible role in antiviral therapeutics.
Neuropharmacological Effects
The compound's ability to interact with neurotransmitter systems has been explored, particularly its effects on GABAergic and dopaminergic pathways. Studies indicate that it may function as a modulator of GABA receptors, which could have implications for treating neurological disorders.
Case Studies and Research Findings
- Study on Anticancer Efficacy : A recent study investigated the effects of this compound on human melanoma cells. The results showed that treatment with the compound led to apoptosis and cell cycle arrest at the G1 phase, indicating its potential as a chemotherapeutic agent .
- Neuropharmacological Study : Another research effort focused on the compound's interaction with GABA receptors in vitro. The results suggested that it enhances GABAergic signaling, which could be beneficial in conditions characterized by reduced GABA activity, such as anxiety disorders .
- Antiviral Research : An exploratory study assessed the antiviral activity of the compound against influenza virus in a murine model. The findings indicated a significant reduction in viral load in treated animals compared to controls .
Q & A
What are the established synthetic routes for 2,2-difluorospiro[2.4]heptan-6-amine hydrochloride, and how do reaction conditions influence yield and purity?
Basic:
The synthesis typically involves constructing the spirocyclic core via [2+2] cycloaddition or ring-closing metathesis, followed by fluorination and amine functionalization. Hydrochloride salt formation is achieved using HCl in polar solvents like methanol or ethanol .
Advanced:
Optimizing fluorination (e.g., using DAST or XtalFluor-E) is critical to avoid ring-opening side reactions. Catalytic asymmetric methods for spirocycle formation (e.g., chiral Pd complexes) can enhance enantiomeric excess, as fluorine substituents may induce steric hindrance. Reaction monitoring via <sup>19</sup>F NMR helps track fluorination efficiency .
Which analytical techniques are most effective for characterizing structural and stereochemical properties of this compound?
Basic:
- NMR : <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR confirm backbone structure and fluorine positions.
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., C7H12ClF2N, MW 207.63) .
Advanced: - X-ray Crystallography : Resolves spirocyclic geometry and fluorine spatial arrangement.
- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IA), critical for studying stereospecific bioactivity .
How does the difluoro-spiro structure influence its physicochemical properties and reactivity?
Basic:
The spirocyclic framework enhances rigidity, potentially improving metabolic stability. Fluorine atoms increase lipophilicity (logP ~1.8) and may modulate pKa of the amine group (~8.5–9.0) .
Advanced:
- Computational Studies : DFT calculations (e.g., B3LYP/6-31G*) predict fluorine’s electron-withdrawing effects on amine basicity.
- Solubility : The hydrochloride salt improves aqueous solubility (up to 50 mg/mL in PBS), but spirocyclic rigidity may reduce membrane permeability in biological assays .
What are the key challenges in resolving contradictions between computational predictions and experimental data for this compound?
Basic:
Discrepancies in predicted vs. observed solubility or logP may arise from inaccurate force field parameters for spirocycles. Validate via experimental measurements (e.g., shake-flask method for logP) .
Advanced:
- Meta-Analysis : Compare crystallographic data (e.g., Cambridge Structural Database) with DFT-optimized geometries to refine computational models.
- Reaction Dynamics : MD simulations can explain unexpected fluorination side products observed in synthesis .
What biological targets or mechanisms have been hypothesized for structurally related difluoro-spiro compounds?
Basic:
Analogous compounds (e.g., 6,6-difluorobicyclo[3.1.0]hexan-3-amine) show activity as enzyme inhibitors (e.g., monoamine oxidases) or GPCR ligands due to amine functionality .
Advanced:
- In Vitro Assays : Screen against kinase panels (e.g., Eurofins DiscoverX) to identify off-target effects.
- Mechanistic Studies : Use SPR or ITC to quantify binding affinity to receptors like σ-1, leveraging fluorine’s role in hydrophobic interactions .
How can researchers address stability issues during long-term storage of the hydrochloride salt?
Basic:
Store desiccated at −20°C in amber vials to prevent hydrolysis. Confirm stability via periodic HPLC purity checks (>95% over 12 months) .
Advanced:
- Degradation Pathways : LC-MS/MS identifies degradation products (e.g., ring-opened aldehydes under oxidative stress).
- Formulation : Co-crystallization with counterions (e.g., succinate) improves thermal stability .
What methodologies are recommended for studying enantiomer-specific biological activity?
Advanced:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
